molecular formula C17H22Cl2N2O2S B8743369 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-(2-hydroxyethyl)-4-(1-methylethyl)- CAS No. 178980-57-9

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-(2-hydroxyethyl)-4-(1-methylethyl)-

Cat. No.: B8743369
CAS No.: 178980-57-9
M. Wt: 389.3 g/mol
InChI Key: NPPKBDURPNVCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-(2-hydroxyethyl)-4-(1-methylethyl)- is a useful research compound. Its molecular formula is C17H22Cl2N2O2S and its molecular weight is 389.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-(2-hydroxyethyl)-4-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-2-propanol, 5-((3,5-dichlorophenyl)thio)-1-(2-hydroxyethyl)-4-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

178980-57-9

Molecular Formula

C17H22Cl2N2O2S

Molecular Weight

389.3 g/mol

IUPAC Name

3-[5-(3,5-dichlorophenyl)sulfanyl-1-(2-hydroxyethyl)-4-propan-2-ylimidazol-2-yl]propan-1-ol

InChI

InChI=1S/C17H22Cl2N2O2S/c1-11(2)16-17(24-14-9-12(18)8-13(19)10-14)21(5-7-23)15(20-16)4-3-6-22/h8-11,22-23H,3-7H2,1-2H3

InChI Key

NPPKBDURPNVCRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N(C(=N1)CCCO)CCO)SC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 14 ml of concentrated hydrochloric acid, 1.4 g (2.9 mmol)of the alcohol (136e)was added and the mixture was heated at 110° C. for 7 hours. After cooling, the mixture was neutralized with sodium hydrogen carbonate and extracted with ethyl acetate. The extract was washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% methanol-ethyl acetate)to provide 300 mg (yield 26%)of 3-(5-(3,5-dichlorophenylthio)-1-(2-hydroxyethyl)-4-isopropyl-1H-imidazol-2-yl)-propan-1-ol (137d)as oil.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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